3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol
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Overview
Description
3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic compound with a unique structure that includes an amino group and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of the benzaldehyde reacts with the propargyl alcohol to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,5,6-tetrafluoropyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
2,3,5,6-Tetrafluorophenol: Lacks the amino and propynyl alcohol groups but shares the fluorinated aromatic ring.
3-(4-Amino-2-nitroanilino)propan-1-ol: Contains a nitro group instead of fluorine atoms.
Uniqueness
3-(4-Amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol is unique due to its combination of an amino group, a propynyl alcohol group, and multiple fluorine atoms. This combination imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61794-50-1 |
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Molecular Formula |
C9H5F4NO |
Molecular Weight |
219.14 g/mol |
IUPAC Name |
3-(4-amino-2,3,5,6-tetrafluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H5F4NO/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,3,14H2 |
InChI Key |
IISHOKNMYFAUDT-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC1=C(C(=C(C(=C1F)F)N)F)F)O |
Origin of Product |
United States |
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